molecular formula C3H5ClN2S B568842 Thiazol-4-amine hydrochloride CAS No. 59134-95-1

Thiazol-4-amine hydrochloride

Cat. No. B568842
CAS RN: 59134-95-1
M. Wt: 136.597
InChI Key: QBBARGGAFRDZBC-UHFFFAOYSA-N
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Description

Thiazol-4-amine hydrochloride, also known as 4-Thiazolamine Hydrochloride, is an isomer of 2-Aminothiazole . It is a heterocyclic amine and is the beginning reagent for the synthesis of many pharmaceutical and agricultural related compounds, including sulfur drugs, biocides, fungicides, and dyes .


Molecular Structure Analysis

Thiazol-4-amine hydrochloride has a molecular formula of C3H5ClN2S . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazol-4-amine hydrochloride has been evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . Its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .


Physical And Chemical Properties Analysis

Thiazol-4-amine hydrochloride is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Scientific Research Applications

Antifungal Activity

Thiazol-4-amine hydrochloride exhibits antifungal properties. For instance, the antifungal medication abafungin primarily targets skin infections caused by various fungi .

Antimicrobial Properties

Numerous thiazolylamine derivatives and thiazolylbenzamide ethers synthesized from 4-(2-phenylamino)-thiazol-4-yl)-benzothioamide and 2-hydroxy-5-(2-(phenylamino)-thiazol-4-yl)-benzamide have been tested against bacterial and fungal strains. These compounds show promising antimicrobial activity .

Analgesic and Anti-Inflammatory Effects

One specific compound derived from thiazol-4-amine hydrochloride demonstrated significant analgesic and anti-inflammatory activities .

In Vitro Antioxidant Activity

A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine derivatives were synthesized and screened for their antioxidant properties. Some of these compounds exhibited potent in vitro antioxidant activity .

Biochemical Pathway Modulation

When thiazol-4-amine hydrochloride enters physiological systems, it interacts unpredictably, potentially activating or inhibiting biochemical pathways and enzymes. Its impact on receptors within biological systems varies .

Drug Development

Researchers continue to explore the thiazole moiety as a building block for novel drug candidates. Its aromatic properties and reactive positions make it an attractive scaffold for drug design .

Safety And Hazards

Thiazol-4-amine hydrochloride may cause an allergic skin reaction and serious eye irritation . It is advised to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye .

Future Directions

Thiazolidine motifs, which include Thiazol-4-amine hydrochloride, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties and are used in the synthesis of valuable organic combinations . Therefore, they compel researchers to explore new drug candidates .

properties

IUPAC Name

1,3-thiazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S.ClH/c4-3-1-6-2-5-3;/h1-2H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBARGGAFRDZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40739145
Record name 1,3-Thiazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazol-4-amine hydrochloride

CAS RN

59134-95-1
Record name 1,3-Thiazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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